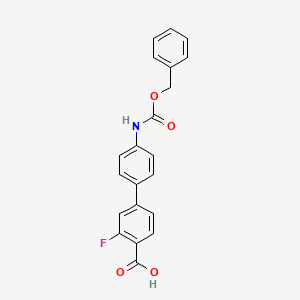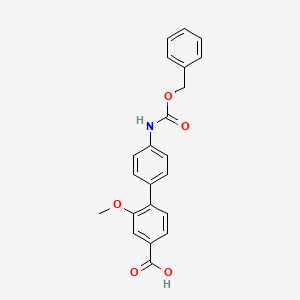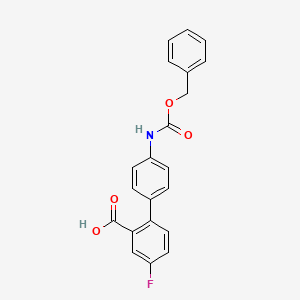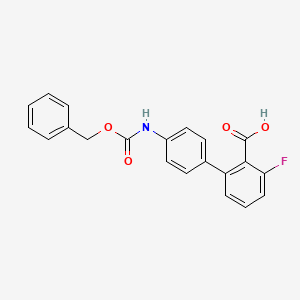
3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% (also known as CBZ-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of organic chemistry experiments, as well as biochemical and physiological studies. CBZ-APM has been shown to have a number of beneficial effects in lab experiments, while also having some limitations.
科学的研究の応用
CBZ-APM has a wide range of applications in scientific research. It has been used in organic chemistry experiments to study the reactivity of a variety of compounds. It has also been used in biochemical and physiological studies to study the effects of drugs and other compounds on cells and tissues. In addition, CBZ-APM has been used in drug discovery and development, as well as in the development of new therapeutic agents.
作用機序
The mechanism of action of CBZ-APM is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. By inhibiting the enzyme, CBZ-APM may be able to increase the levels of acetylcholine in the brain, which could potentially have beneficial effects.
Biochemical and Physiological Effects
CBZ-APM has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In addition, it has been shown to have anti-cancer effects, as well as anti-microbial effects.
実験室実験の利点と制限
CBZ-APM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use. It is a relatively expensive compound and is not widely available. In addition, it is not always easy to obtain pure samples of CBZ-APM, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research involving CBZ-APM. One possibility is to further investigate its mechanism of action and explore its potential therapeutic applications. In addition, further research could be done to investigate its potential anti-cancer and anti-microbial effects. Finally, further research could be done to investigate its potential uses in drug discovery and development.
合成法
CBZ-APM can be synthesized using a variety of methods. The most commonly used method is the condensation of 4-chlorobenzaldehyde with 2-methoxybenzoic acid. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields CBZ-APM as the end product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours.
特性
IUPAC Name |
2-methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-20-18(8-5-9-19(20)21(24)25)16-10-12-17(13-11-16)23-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVJHMWNWSHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413400.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6413401.png)



![5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413428.png)







